4-Undecylpyridine
Overview
Description
4-Undecylpyridine is an organic compound with the molecular formula C16H27N. It consists of a pyridine ring substituted with an undecyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Undecylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with undecylmagnesium bromide (a Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Undecylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products depend on the electrophile used.
Oxidation: The primary product is this compound N-oxide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Undecylpyridine involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the pyridine ring acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the displacement of leaving groups .
Comparison with Similar Compounds
4-Decylpyridine: Similar to 4-Undecylpyridine but with a shorter alkyl chain. It exhibits similar chemical properties but may have different reactivity and applications.
4-Dodecylpyridine: This compound has a longer alkyl chain compared to this compound. It shares similar chemical properties but may differ in terms of solubility and reactivity.
Uniqueness: The undecyl group provides a balance between hydrophobicity and chemical reactivity, making it suitable for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-undecylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h12-15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNDOPZBDLGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341253 | |
Record name | Pyridine, 4-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-00-8 | |
Record name | Pyridine, 4-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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